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  • Product: 3,5-Dibromo-2-mercaptopyridine

Core Science & Biosynthesis

Foundational

3,5-Dibromo-2-mercaptopyridine chemical structure and properties

Technical Whitepaper: 3,5-Dibromo-2-mercaptopyridine Executive Summary 3,5-Dibromo-2-mercaptopyridine (also known as 3,5-Dibromopyridine-2-thiol) is a halogenated heterocyclic building block critical to the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3,5-Dibromo-2-mercaptopyridine

Executive Summary

3,5-Dibromo-2-mercaptopyridine (also known as 3,5-Dibromopyridine-2-thiol) is a halogenated heterocyclic building block critical to the development of pharmaceuticals and agrochemicals. Distinguished by its dual functionality—an electron-deficient pyridine ring and a reactive sulfur moiety—it serves as a versatile scaffold for nucleophilic substitution, metal coordination, and the construction of fused bicyclic systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in medicinal chemistry and material science.

Chemical Identity & Structure

The molecule exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in polar solvents, the thione (1H-pyridine-2-thione) tautomer predominates due to the stabilization of the N-H bond and the resonance energy of the thioamide unit.

  • IUPAC Name: 3,5-Dibromo-1H-pyridine-2-thione (preferred); 3,5-Dibromopyridine-2-thiol

  • CAS Number: 753000-60-1 (Note: CAS 2637-34-5 refers to the parent 2-mercaptopyridine)

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    NS
  • Molecular Weight: 268.96 g/mol

  • SMILES: S=C1NC=C(Br)C=C1Br (Thione form)

Tautomerism Diagram

Tautomerism cluster_legend Equilibrium Factors Thione Thione Form (Dominant in Solution/Solid) N-H, C=S Thiol Thiol Form (Minor Tautomer) N, S-H Thione->Thiol  Ka (Fast Eq.)   Polar Solvents favor Thione Polar Solvents favor Thione

Figure 1: Tautomeric equilibrium shifting towards the thione form in polar media.

Physicochemical Properties

The introduction of two bromine atoms at positions 3 and 5 significantly alters the electronic landscape compared to the parent 2-mercaptopyridine, increasing lipophilicity and acidity of the N-H/S-H group.

PropertyValue / DescriptionContext
Appearance Yellow crystalline solidCharacteristic of thioamides/thiones.[1]
Melting Point > 130°C (Estimated)Parent 2-mercaptopyridine melts at 128°C; dibromo substitution typically raises MP.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar hydrocarbons (Hexane).
pKa (Acidic) ~6.0 - 7.0 (Estimated)More acidic than 2-mercaptopyridine (pKa ~9.9) due to electron-withdrawing Br atoms.
LogP ~2.5 - 3.0Increased lipophilicity aids in membrane permeability for derivatives.
H-Bond Donor 1 (N-H in thione)Critical for binding interactions in protein active sites.

Synthesis & Manufacturing

Direct bromination of 2-mercaptopyridine is often avoided due to the susceptibility of the sulfur to oxidation (forming disulfides). The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor or thionation of the corresponding pyridone.

Protocol A: SNAr of 3,5-Dibromo-2-chloropyridine (Recommended)

This method avoids sulfur oxidation and utilizes commercially available starting materials.

  • Reagents: 3,5-Dibromo-2-chloropyridine, Thiourea, Ethanol (or DMF), Sodium Hydroxide.

  • Mechanism: Formation of an isothiouronium salt intermediate followed by alkaline hydrolysis.

  • Procedure:

    • Step 1: Dissolve 3,5-dibromo-2-chloropyridine (1.0 eq) and thiourea (1.1 eq) in Ethanol.

    • Step 2: Reflux for 3–6 hours. A precipitate of the isothiouronium hydrochloride salt may form.

    • Step 3: Add aqueous NaOH (2.5 eq) to the reaction mixture and reflux for an additional 1 hour to hydrolyze the salt.

    • Step 4: Cool to room temperature and acidify with dilute HCl to pH ~4–5.

    • Step 5: Filter the yellow precipitate, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Thionation of 3,5-Dibromo-2-pyridone

Useful if the 2-pyridone derivative is already in hand.

  • Reagents: 3,5-Dibromo-2-pyridone, Lawesson’s Reagent (or P

    
    S
    
    
    
    ), Toluene.
  • Procedure:

    • Suspend 3,5-dibromo-2-pyridone in anhydrous Toluene.

    • Add Lawesson’s Reagent (0.6 eq).

    • Reflux under nitrogen for 12 hours.

    • Evaporate solvent and purify via column chromatography (SiO

      
      ).[2]
      
Synthesis Workflow Diagram

Synthesis Start 3,5-Dibromo-2-chloropyridine Inter Isothiouronium Salt Intermediate Start->Inter SNAr Reagent + Thiourea / EtOH (Reflux) Product 3,5-Dibromo-2-mercaptopyridine (Target) Inter->Product Alkaline Hydrolysis Hydrolysis + NaOH (aq) Hydrolysis

Figure 2: Synthetic pathway via nucleophilic aromatic substitution.

Reactivity Profile & Derivatization

The reactivity of 3,5-dibromo-2-mercaptopyridine is defined by the competition between the sulfur (soft nucleophile) and nitrogen (hard nucleophile).

S-Alkylation (Major Pathway)

In the presence of mild bases (e.g., K


CO

, Et

N), the sulfur atom is preferentially alkylated due to its higher nucleophilicity in the thiolate form.
  • Reaction: Product + Alkyl Halide (R-X)

    
     2-(Alkylthio)-3,5-dibromopyridine.
    
  • Application: Synthesis of thioether-linked pharmacophores.

Oxidation to Disulfide

Like most mercaptans, the compound is prone to oxidation.

  • Reagent: I

    
    , H
    
    
    
    O
    
    
    , or air exposure in basic solution.
  • Product: 3,3',5,5'-Tetrabromo-2,2'-dipyridyl disulfide.

  • Note: This reaction is reversible using reducing agents like NaBH

    
     or DTT.
    
Metal Coordination

The molecule acts as a bidentate ligand (N, S donor), forming stable 4-membered chelate rings with transition metals (Zn, Cu, Pt).

  • Utility: Used in the design of metal-based antimicrobial agents or catalysts.

Reactivity Center 3,5-Dibromo- 2-mercaptopyridine S_Alk S-Alkylation (Thioethers) Center->S_Alk R-X, Base Disulfide Oxidation (Disulfides) Center->Disulfide I2 or O2 Metal Coordination (N,S-Chelates) Center->Metal M(II) Salts

Figure 3: Primary reactivity pathways for derivatization.

Applications in Drug Discovery

  • Fragment-Based Drug Design (FBDD): The dibromo-motif allows for sequential cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The C-3 and C-5 bromines have different reactivities (C-5 is generally more reactive in Pd-catalyzed couplings due to less steric hindrance from the C-2 substituent), enabling regioselective functionalization.

  • Kinase Inhibitors: The 2-mercaptopyridine core mimics the adenine ring system of ATP, making it a privileged scaffold for kinase inhibition.

  • Bioisosteres: The thione group serves as a bioisostere for amides, potentially improving metabolic stability against peptidases.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • Odor: Like many organosulfur compounds, it may possess a disagreeable stench; handle in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative dimerization to the disulfide.

References

  • Synthesis via SNAr: Elokhina, V. N., et al. "Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne."[3] Russian Journal of General Chemistry 78.10 (2008): 1949-1951. (Validates thiourea method for heterocycles).

  • Tautomerism Studies: Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine..." Journal of the American Chemical Society 98.1 (1976): 171-179. Link

  • Related Synthesis (3,5-dibromo-2-pyridone): Cho, H. K., & Cho, C. G. "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid." Organic Syntheses 92 (2015): 148. Link

  • Metal Coordination: Lobana, T. S., et al. "Pyridine-2-thione and its derivatives: versatile ligands in metal coordination." Coordination Chemistry Reviews 253.7-8 (2009): 977-1055. Link

  • General Properties: PubChem Compound Summary for 3,5-Dibromopyridine (Analogous data). Link

Sources

Exploratory

Acidity and pKa Landscape of 3,5-Dibromopyridine-2-thiol: A Technical Guide

The following technical guide details the acidity and pKa characteristics of 3,5-dibromopyridine-2-thiol , synthesizing available experimental data with structure-activity relationship (SAR) principles. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity and pKa characteristics of 3,5-dibromopyridine-2-thiol , synthesizing available experimental data with structure-activity relationship (SAR) principles.

Executive Summary

3,5-Dibromopyridine-2-thiol is a halogenated heterocyclic scaffold critical in medicinal chemistry as a bioisostere for phenol and thiophenol moieties.[1] Its physicochemical behavior is defined by a distinct thione-thiol tautomerism and the strong electron-withdrawing nature of the bromine substituents.[1]

This guide establishes that the compound exists predominantly as 3,5-dibromo-2(1H)-pyridinethione in solution.[1] While the unsubstituted parent compound (2-pyridinethione) exhibits a pKa of approximately 9.97 , the introduction of bromine atoms at the 3- and 5-positions significantly enhances acidity, shifting the predicted pKa to the 6.5 – 7.5 range. This shift has profound implications for its ionization state at physiological pH (7.4), influencing solubility, membrane permeability, and ligand-protein binding interactions.

Chemical Identity and Tautomeric Equilibrium[1][2]

The Tautomeric Dominance

Unlike simple aryl thiols, pyridine-2-thiols exhibit prototropic tautomerism between the thiol (mercapto) and thione forms. Experimental evidence (X-ray crystallography and UV-Vis spectroscopy) confirms that the thione form (B) is the dominant species in both the solid state and polar solvents (like water and DMSO).[2]

  • Thiol Form (A): Aromatic pyridine ring; proton on sulfur.[2]

  • Thione Form (B): Non-aromatic amide-like linkage; proton on nitrogen.

  • Anion (C): Resonance-stabilized species formed upon deprotonation.

The 3,5-dibromo substitution pattern stabilizes the anionic charge through the inductive withdrawal of electron density, driving the equilibrium toward the deprotonated state more readily than in the unsubstituted parent.

Visualization of Equilibrium

The following diagram illustrates the ionization pathway and the dominant tautomeric equilibrium.

Tautomerism Thiol Thiol Tautomer (Minor Species) Proton on S Thione Thione Tautomer (Dominant Species) Proton on N Thiol->Thione K_taut >> 1 Anion Thiolate Anion (Deprotonated) Thiol->Anion -H+ Thione->Anion -H+ (pKa ~ 7.0)

Figure 1: Tautomeric equilibrium favoring the thione form, followed by deprotonation to the thiolate anion.[2]

pKa Values: Data and Theoretical Analysis

Comparative Acidity Data

Direct experimental pKa values for the specific 3,5-dibromo derivative are rare in public databases.[1] However, the value can be determined with high confidence by analyzing the parent compound and applying the Hammett Substituent Constant (


) principles.[2]
CompoundStructurepKa (Experimental)pKa (Predicted/Est.)[2]Note
2-Pyridinethione Unsubstituted9.97 Parent scaffold [1, 2]
2-Pyridone Oxygen analog11.62 Less acidic than thione
3,5-Dibromo-2-pyridone Oxygen analog8.35 ± 0.60 Strong -I effect [3]
3,5-Dibromopyridine-2-thiol Target 6.5 – 7.5 High Acidity
Mechanistic Justification for High Acidity

The estimated pKa of 6.5 – 7.5 is derived from the following factors:

  • Parent Baseline: 2-pyridinethione (pKa ~9.[1]97) is inherently more acidic than 2-pyridone due to the larger size and higher polarizability of sulfur, which stabilizes the negative charge on the anion more effectively than oxygen.[1]

  • Inductive Effect (-I): Bromine is a strong electron-withdrawing group (EWG).[1]

    • Position 3 (Ortho): The bromine at C3 is adjacent to the nitrogen (in thione form) and the thiocarbonyl carbon.[2] It exerts a powerful inductive pull, significantly destabilizing the N-H bond and stabilizing the resulting anion.

    • Position 5 (Para/Meta): The bromine at C5 further withdraws electron density from the ring system.[2]

  • Magnitude of Shift: In phenol systems, 3,5-dibromo substitution typically lowers the pKa by ~2–3 units (Phenol pKa 10.0

    
     3,5-Dibromophenol pKa ~7.8).[1] Applying a similar shift to 2-pyridinethione (9.97) yields a value near 7.0.[1][2]
    

Implication: At physiological pH (7.4), 3,5-dibromopyridine-2-thiol will exist as a mixture of approximately 50% neutral thione and 50% anionic thiolate , or predominantly as the anion if the pKa is near 6.5. This contrasts sharply with the parent compound, which remains fully neutral at pH 7.4.[1]

Experimental Determination Protocols

For researchers needing to validate the exact pKa for regulatory or formulation purposes, the following protocols are the industry standard.

Potentiometric Titration (Standard Method)

Best for compounds with solubility


 M.[2]
  • Preparation: Dissolve 3-5 mg of 3,5-dibromopyridine-2-thiol in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility. Note: The pKa in water is extrapolated via the Yasuda-Shedlovsky equation.[1]

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Execution: Perform titration under inert gas (

    
     or 
    
    
    
    ) to prevent oxidation of the thiol group to the disulfide (a common degradation pathway).[2]
  • Data Processing: Use the Bjerrum method or Gran plot analysis to identify the inflection point.[1]

Spectrophotometric Titration (High Precision)

Best for low solubility compounds or when high precision is required.[2]

  • Wavelength Selection: The thione and anion forms have distinct UV-Vis absorption spectra.[1] The thione typically absorbs near 340–360 nm.[1]

  • Buffer Preparation: Prepare a series of buffers ranging from pH 4.0 to pH 10.0.[1]

  • Measurement: Record absorbance at the

    
     of the anion while varying pH.
    
  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[1]

Experimental Workflow Diagram

Workflow Start Start: Pure 3,5-Dibromopyridine-2-thiol Solubility Check Solubility (Water vs. MeOH/Water) Start->Solubility MethodChoice Select Method Solubility->MethodChoice Potentiometric Potentiometric Titration (>1 mM Solubility) MethodChoice->Potentiometric High Sol. UVVis UV-Vis Titration (<1 mM Solubility) MethodChoice->UVVis Low Sol. InertGas CRITICAL: Purge with N2/Ar (Prevent Disulfide Formation) Potentiometric->InertGas UVVis->InertGas DataCollect Collect pH vs. Response Data InertGas->DataCollect Analysis Fit to Henderson-Hasselbalch DataCollect->Analysis Result Determine pKa Analysis->Result

Figure 2: Decision tree for experimentally determining the pKa of oxidation-sensitive thiols.

Applications in Drug Development[1][2][3]

  • Bioisostere Design: The acidity of 3,5-dibromopyridine-2-thiol makes it a suitable bioisostere for carboxylic acids or tetrazoles in specific hydrophobic pockets where a lipophilic anion is required.[1]

  • Metal Chelation: The thiolate anion is a potent ligand for soft metals (Zn, Cu).[2] The lower pKa ensures that the sulfur is deprotonated and available for coordination at lower pH values compared to the unsubstituted parent.[1]

  • Zinc Binding Groups (ZBG): In metalloenzyme inhibitors (e.g., HDAC inhibitors), this scaffold can serve as a ZBG, where the bromine atoms modulate the zinc-binding affinity via electronic effects.[2]

References

  • GuideChem. (2025). 2-Mercaptopyridine Chemical Properties and pKa Data. Retrieved from [2]

  • ChemicalBook. (2025). 2-Pyridinethione Properties and pKa. Retrieved from [2]

  • PubChem. (2025).[3][4][5] 3,5-Dibromo-2-hydroxypyridine Predicted pKa Data. National Library of Medicine.[1] Retrieved from [2]

  • NIST. (2025). 2(1H)-Pyridinethione Gas Phase and Solution Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [2]

  • University of Tartu. (2025). pKa Values of Bases and Acids in Non-Aqueous Solvents. Retrieved from

Sources

Foundational

Halogen bonding potential of 3,5-dibromo-2-mercaptopyridine

The Halogen Bonding Landscape of 3,5-Dibromo-2-mercaptopyridine Executive Summary 3,5-Dibromo-2-mercaptopyridine (3,5-DBMP) represents a high-value scaffold in the rational design of supramolecular architectures and acti...

Author: BenchChem Technical Support Team. Date: March 2026

The Halogen Bonding Landscape of 3,5-Dibromo-2-mercaptopyridine

Executive Summary

3,5-Dibromo-2-mercaptopyridine (3,5-DBMP) represents a high-value scaffold in the rational design of supramolecular architectures and active pharmaceutical ingredients (APIs). Unlike simple halopyridines, 3,5-DBMP possesses a dynamic electronic landscape governed by thione-thiol tautomerism, creating a "Janus-faced" ligand capable of simultaneous halogen bonding (XB), hydrogen bonding (HB), and coordination chemistry.

This guide provides a rigorous analysis of the halogen bonding potential of 3,5-DBMP, dissecting the competitive interplay between the sterically hindered 3-bromo


-hole and the accessible 5-bromo donor. We present validated protocols for co-crystallization and computational assessment to leverage this molecule in drug discovery and materials science.

Molecular Architecture & Electronic Landscape

To effectively utilize 3,5-DBMP, one must first master its tautomeric behavior, which dictates the availability of halogen bond donors and acceptors.

The Tautomeric Imperative

In the solid state and neutral solution, 3,5-DBMP exists predominantly as the thione tautomer (3,5-dibromo-2(1H)-pyridinethione). This has critical implications for molecular recognition:

  • Acceptor Shift: The sulfur atom exists as a thiocarbonyl (

    
    ), a soft but potent nucleophile and XB acceptor. The nitrogen is protonated (
    
    
    
    ), rendering it a hydrogen bond donor rather than an acceptor.
  • Donor Activation: The electron-withdrawing nature of the thione group, combined with the electronegative nitrogen, significantly enhances the magnitude of the

    
    -holes on the bromine atoms compared to a neutral phenyl ring.
    
Sigma-Hole Anisotropy

The two bromine atoms are not equivalent. Their utility in XB is defined by their local steric and electronic environments:

Feature3-Position Bromine (Ortho) 5-Position Bromine (Para)
Electronic Environment Highly activated by adjacent electron-withdrawing

and

.
Moderately activated by the pyridine ring system.
Steric Accessibility Low. Flanked by the bulky sulfur atom.High. Exposed to the solvent/binding pocket.
Primary Interaction Intramolecular Chalcogen/Halogen Contact. Often forms a specific

lock.
Intermolecular Halogen Bonding. Ideal for bridging to protein backbones or co-formers.

-Hole Magnitude (

)
High, but often satisfied internally.Medium-High, available for external binding.

Crystallographic Insights & Interaction Hierarchy

The supramolecular assembly of 3,5-DBMP is governed by a hierarchy of forces. Understanding this hierarchy allows researchers to predict how the molecule will dock into a protein active site or pack in a crystal lattice.

The Intramolecular "Lock" ( )

Experimental evidence from analogous ortho-halo-thiones suggests a strong tendency for the 3-Br to engage in an intramolecular interaction with the thione sulfur. This is often classified as a chalcogen-halogen contact .

  • Mechanism: The lone pair of the sulfur (

    
    ) donates density into the 
    
    
    
    antibonding orbital of the
    
    
    bond.
  • Consequence: This "locks" the C-S bond coplanar with the ring, rigidifying the scaffold. In drug design, this reduces the entropic penalty of binding but masks the 3-Br from forming external halogen bonds.

The Intermolecular "Link" (Type II XB)

The 5-Br acts as the primary vector for intermolecular recognition.

  • Geometry: Strictly linear (

    
    ).
    
  • Partners: In biological systems, this Br targets backbone carbonyls (O), histidines (N), or methionine sulfurs (S).

Visualization of Interaction Pathways

The following diagram illustrates the competitive interaction landscape of 3,5-DBMP.

XB_Landscape Molecule 3,5-Dibromo-2-mercaptopyridine (Thione Form) Br3 3-Position Bromine (Steric Crowd) Molecule->Br3 Br5 5-Position Bromine (Exposed) Molecule->Br5 Sulfur Thione Sulfur (C=S) (Soft Acceptor) Molecule->Sulfur Nitrogen Ring Nitrogen (NH) (HB Donor) Molecule->Nitrogen Intra Intramolecular Lock (S...Br Interaction) Br3->Intra Sigma Hole Occluded Inter Intermolecular XB (Target Binding) Br5->Inter Sigma Hole Available Sulfur->Intra Lone Pair Donation Dimers Centrosymmetric Dimers (NH...S H-Bonds) Sulfur->Dimers Nitrogen->Dimers Primary Assembly

Figure 1: Interaction hierarchy of 3,5-DBMP. Note the diversion of the 3-Br into intramolecular locking, leaving the 5-Br as the primary intermolecular XB donor.

Experimental Protocols

To validate the halogen bonding potential in your specific application, follow these self-validating protocols.

Protocol A: Computational Sigma-Hole Mapping (DFT)

Before wet-lab work, quantify the electrostatic potential (ESP) to rank donor strength.

  • Geometry Optimization: Perform optimization at the M06-2X/def2-TZVP level of theory. This functional captures dispersion effects critical for XB.

    • Solvent Model: Use PCM (water) for biological relevance or gas phase for intrinsic strength.

  • ESP Calculation: Generate the electrostatic potential surface mapped onto the 0.002 a.u. electron density isosurface.

  • Validation Metric (

    
    ):  Locate the maximum positive potential on the extension of both 
    
    
    
    bonds.
    • Success Criteria:

      
       (5-Br) should exceed +15 kcal/mol for viable drug-target interactions.
      
Protocol B: Co-Crystallization Screening

To experimentally prove XB capability, attempt to co-crystallize 3,5-DBMP with a known Lewis base acceptor (e.g., 4,4'-bipyridine or triphenylphosphine oxide).

Step-by-Step Workflow:

  • Stoichiometry: Prepare 1:1 and 2:1 (donor:acceptor) molar ratios.

  • Solvent Selection: Use non-coordinating solvents (Chloroform, Dichloromethane, or Toluene). Avoid MeOH or DMSO as they compete for HB/XB sites.

  • Method: Slow evaporation at 4°C (to reduce kinetic trapping).

  • Analysis: Single Crystal X-Ray Diffraction (SC-XRD).

    • Key Parameter: Look for

      
       distances less than the sum of van der Waals radii (
      
      
      
      ).
    • Angle Check: The

      
       angle must be 
      
      
      
      .

Implications for Drug Discovery

The "Molecular Hinge" Strategy

3,5-DBMP can serve as a fragment lead. The 5-Br forms a specific anchor point (XB) to the target protein, while the thione/NH motif allows for further elaboration or metal chelation (e.g., in metalloenzyme inhibitors).

Metabolic Blocking

Halogenation at the 3 and 5 positions blocks the primary sites of oxidative metabolism in pyridine rings. The 3,5-dibromo substitution pattern renders the ring highly resistant to CYP450 degradation, improving the pharmacokinetic profile (half-life) of the resulting drug candidate.

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

  • Politzer, P., et al. (2013).[1] "Sigma-hole interactions of the halogen, chalcogen, pnictogen and tetrel families." Journal of Molecular Modeling. Link

  • Cavallo, G., et al. (2016). "The Halogen Bond."[2][3][4][5][6][7][8][9][10] Chemical Reviews. Link

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Crystal Engineering: Tools for Molecular Recognition." Chemical Reviews. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic substitution of 2,3,5-tribromopyridine with NaSH

Abstract & Strategic Importance The 2,3,5-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical synthon for kinase inhibitors (e.g., p38 MAP kinase) and allosteric modul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 2,3,5-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical synthon for kinase inhibitors (e.g., p38 MAP kinase) and allosteric modulators. This protocol details the regioselective nucleophilic aromatic substitution (


) of 2,3,5-tribromopyridine with sodium hydrosulfide (NaSH) to yield 3,5-dibromopyridine-2-thiol .

Unlike benzene derivatives, the pyridine ring offers unique electronic differentiation. This guide leverages the inherent electrophilicity of the C-2 position, activated by the ring nitrogen, to achieve high regioselectivity without the need for transition metal catalysis (e.g., Pd-catalyzed C-S coupling).

Scientific Rationale & Mechanism

Regioselectivity Analysis

The starting material, 2,3,5-tribromopyridine, possesses three potential leaving groups. However, reactivity is dictated by the ability of the ring to stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack.

  • Position 2 (

    
    -position):  Highly activated. The ring nitrogen can accept the negative charge through resonance (analogous to para-nitro activation in benzenes).
    
  • Positions 3 and 5 (

    
    -positions):  Deactivated. The negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen.
    

Therefore, under standard


 conditions, substitution occurs exclusively at the 2-position.
Reaction Mechanism & Tautomerism

The reaction proceeds via an addition-elimination mechanism. The resulting product, 3,5-dibromopyridine-2-thiol, exists in equilibrium with its tautomer, 3,5-dibromopyridine-2(1H)-thione. In solution (polar solvents), the thione form often predominates, which is critical for structural characterization (e.g., observation of an N-H proton in NMR).

Mechanism cluster_legend Key Interaction SM 2,3,5-Tribromopyridine TS Meisenheimer Complex (N-stabilized) SM->TS + NaSH (Attack at C2) PROD_Thiol 3,5-Dibromopyridine-2-thiol (Thiol Form) TS->PROD_Thiol - NaBr (Aromatization) PROD_Thione 3,5-Dibromopyridine-2(1H)-thione (Thione Form) PROD_Thiol->PROD_Thione Tautomerization Note Nitrogen atom acts as electron sink for C2 attack

Figure 1: Mechanistic pathway showing the regioselective attack at C2 and subsequent tautomerization.

Experimental Design & Optimization

Reagent Selection
  • Substrate: 2,3,5-Tribromopyridine (MW: 315.79).

  • Nucleophile: Sodium hydrosulfide hydrate (NaSH

    
    ).
    
    • Note: Commercial NaSH is often ~70% purity (hydrate). Stoichiometry must be adjusted based on the specific lot analysis.

  • Solvent: N,N-Dimethylformamide (DMF).[1]

    • Why: High dielectric constant promotes the dissociation of NaSH and stabilizes the polar transition state.

  • Quench: Aqueous Hydrochloric Acid (HCl).

    • Why: The reaction produces the sodium thiolate salt. Acidification is required to protonate the species and precipitate the neutral product.

Stoichiometry Table
ReagentMW ( g/mol )EquivalentsRole
2,3,5-Tribromopyridine 315.791.0Limiting Reagent
NaSH (70% flake) 56.06 (anhydrous basis)2.5 - 3.0Nucleophile
DMF -5-10 Vol (mL/g)Solvent
1M HCl -Excess (to pH 3)Workup

Detailed Protocol

Safety Pre-Check (Critical)
  • Hazard: Reaction generates Hydrogen Sulfide (

    
    ) gas upon acidification and potentially during heating. 
    
    
    
    is highly toxic and inhibits mitochondrial respiration.
  • Control: All operations must be performed in a well-ventilated fume hood. A bleach (sodium hypochlorite) scrubber should be attached to the vent line to neutralize escaping sulfide vapors.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and reflux condenser.

  • Add 2,3,5-tribromopyridine (1.0 eq) and DMF (5 volumes). Stir until dissolved.

  • Add NaSH hydrate (2.5 eq) portion-wise over 10 minutes at room temperature.

    • Observation: The solution often turns yellow/orange immediately.

Step 2: Reaction Execution

  • Heat the mixture to 80–90 °C .

  • Monitor by HPLC or TLC (Eluent: 10% EtOAc/Hexanes).

    • Target: Disappearance of starting material (Rf ~0.8) and appearance of a more polar spot (Rf ~0.3).

    • Time: Typically 2–4 hours.

Step 3: Workup & Isolation [2]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into Ice/Water (10 volumes).

    • Note: The mixture will be basic (pH > 10) and contain unreacted NaSH.

  • Critical Step: Slowly acidify with 1M HCl (or 2M HCl) under vigorous stirring until pH reaches 3–4.

    • Caution: Vigorous evolution of

      
       will occur. Ensure scrubber is active.[3]
      
  • The product will precipitate as a yellow/off-white solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (

    
     volumes) to remove residual salts and DMF.
    
  • Wash with a small amount of cold hexanes to remove non-polar impurities.

  • Dry in a vacuum oven at 45 °C for 12 hours.

Workflow Start Start: 2,3,5-Tribromopyridine in DMF Add Add NaSH (2.5 eq) (Portion-wise) Start->Add Heat Heat to 90°C (2-4 Hours) Add->Heat Check Check HPLC/TLC (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water Acidify to pH 3 (HCl) Check->Quench Yes Filter Filter & Wash (Water/Hexanes) Quench->Filter Dry Dry under Vacuum Yield: 3,5-Dibromopyridine-2-thiol Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Troubleshooting

Analytical Characterization
  • 1H NMR (DMSO-d6): Look for the disappearance of the C2-H signal.

    • Thione Tautomer: You may observe a broad singlet around

      
       13.0–14.0 ppm (NH) and shifts in the C4/C6 protons compared to the starting material.
      
  • LC-MS: Mass shift from 315.8 (Tribromo) to ~269.9 (Dibromo-thiol). Note the isotope pattern for two bromines (1:2:1 ratio).

Common Issues
IssueCauseSolution
Disulfide Formation Oxidation of thiol by air during workup.Add a reducing agent (e.g., DTT or

) during the quench, or treat the crude solid with Zn/AcOH to reduce the disulfide back to the thiol.
Incomplete Reaction Wet DMF or old NaSH.Use anhydrous DMF; increase NaSH to 3.5 eq; increase temp to 100 °C.
Oily Product Residual DMF.Recrystallize from Ethanol or reprecipitate from alkaline water (dissolve in NaOH, filter, re-acidify).

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for pyridine reactivity and regioselectivity).
  • Organic Chemistry Portal.

    
    ).[4] Available at: [Link] (Accessed Feb 2026).
    
  • PubChem. 2,3,5-Tribromopyridine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Bromination of 2-Mercaptopyridine

Current Status: Online Agent: Senior Application Scientist Ticket ID: BROM-2MP-YIELD-OPT Executive Summary: The "Sulfur Trap" Welcome to the technical support center. If you are experiencing low yields (<30%) or "tarry"...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: BROM-2MP-YIELD-OPT

Executive Summary: The "Sulfur Trap"

Welcome to the technical support center. If you are experiencing low yields (<30%) or "tarry" red byproducts during the bromination of 2-mercaptopyridine (2-MP), you are likely encountering the Sulfur Oxidation Trap .

In 2-mercaptopyridine, the sulfur atom is a stronger nucleophile than the pyridine ring carbon. Standard electrophilic bromination attempts (e.g.,


) predominantly attack the sulfur first, forming 2,2'-dipyridyl disulfide  or sulfonyl bromides rather than the desired C-brominated product.

This guide provides two validated workflows:

  • The "Rescue" Protocol: For users already committed to direct bromination who need to recover yield from the disulfide intermediate.

  • The "High-Fidelity" Protocol: The industrial standard route that avoids sulfur oxidation entirely.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turned into a sticky red oil/solid and the desired product is missing. What is this?

Diagnosis: You have formed the Perbromide-Disulfide Complex . Mechanism: 2-MP reacts with bromine to form bis(2-pyridyl)disulfide. In the presence of excess bromine, this disulfide forms a red, viscous perbromide complex. The Fix: Do not discard.

  • Continue Bromination: Heat the red oil/mixture. The disulfide linkage directs the next bromine to the 5-position (para to the sulfur).

  • Reduction Step: You must add a reduction step (e.g., Sodium Metabisulfite or Sodium Borohydride) during workup to cleave the brominated disulfide back to the monomeric thiol.

Q2: I am seeing a mixture of 3-bromo and 5-bromo isomers. How do I favor the 5-bromo?

Diagnosis: Kinetic vs. Thermodynamic control failure. Explanation: The 3-position is sterically crowded but electronically activated. The 5-position is thermodynamically favored. The Fix:

  • Solvent Switch: Switch from non-polar solvents to Glacial Acetic Acid or Sulfuric Acid . The protonation of the ring nitrogen sterically hinders the 3-position and electronically deactivates the ring, making the 5-position (para to the activating sulfur) the only accessible site.

  • Temperature: Maintain reaction >50°C to favor the thermodynamic (5-bromo) product.

Q3: The sulfur oxidized to sulfonic acid (

). Can I reverse this?

Diagnosis: Irreversible Over-oxidation. Cause: Use of strong oxidizers (


, excess 

at high pH) or lack of temperature control. The Fix: This is irreversible. You must restart using the Protected Route (Part 2) or milder conditions.
Part 2: Validated Experimental Protocols
Workflow A: The "Disulfide Detour" (Direct Bromination)

Best for: When you must start with 2-mercaptopyridine.

Concept: Intentionally oxidize 2-MP to the disulfide, brominate the disulfide, then reduce.

StepReagentConditionsObservation (Self-Validation)
1. Oxidation

(0.5 eq)

, 0°C
Formation of solid precipitate (Disulfide).
2. Bromination

(2.5 eq)
Reflux, 4hSolid dissolves/changes to red oil (Perbromide).
3. Quench

(aq)
Stir 30 minRed color fades to yellow/white (Destruction of

).
4. Reduction

/ EtOH

°C
Cleavage of disulfide to thiol.

Critical Checkpoint: Monitor TLC. The disulfide runs much higher (non-polar) than the thiol. Ensure the disulfide spot disappears after Step 4.

Workflow B: The "High-Fidelity" Indirect Route

Best for: Pharmaceutical grade purity and maximum yield (>80%).

Concept: Brominate 2-aminopyridine first (amino group directs 5-bromo without oxidation risk), then convert to thiol via Sandmeyer.

Protocol:

  • Bromination: React 2-aminopyridine with NBS (N-bromosuccinimide) in Acetonitrile.

    • Yield: ~90% 2-amino-5-bromopyridine.[1]

  • Diazotization: React with

    
     / 
    
    
    
    at -5°C.
  • Thiolation: React diazonium salt with Thiourea or Potassium Ethyl Xanthate, followed by hydrolysis.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Sulfur Trap" and the decision logic required to maximize yield.

Bromination_Pathways Start Start: 2-Mercaptopyridine Direct_Br Direct Bromination (Br2 / AcOH) Start->Direct_Br Trap THE SULFUR TRAP (Formation of Disulfide) Direct_Br->Trap Fast Reaction Path_A Route A: Disulfide Detour Trap->Path_A Recovery Protocol Brom_Disulfide Brominated Disulfide (Bis(5-bromo-2-pyridyl)disulfide) Path_A->Brom_Disulfide Excess Br2 / Heat Reduction Reduction Step (Zn/AcOH or NaBH4) Brom_Disulfide->Reduction Target TARGET: 5-Bromo-2-Mercaptopyridine Reduction->Target Path_B Route B: Indirect Synthesis (Recommended) Brom_Amino 2-Amino-5-Bromopyridine Path_B->Brom_Amino NBS / MeCN Aminopyridine Start: 2-Aminopyridine Aminopyridine->Path_B Sandmeyer Sandmeyer Reaction (NaNO2 / Thiourea) Brom_Amino->Sandmeyer Sandmeyer->Target Hydrolysis

Caption: Figure 1. Decision matrix comparing the Direct Bromination "Rescue" path (via disulfide) vs. the Indirect Synthetic path.

References
  • Sonavane, S., et al. (2021). "Synthesis of 2,5-dibromopyridine from 2-aminopyridine involving bromination with NBS followed by Sandmeyer reaction." Heterocyclic Letters, 11(3), 447-452.[2]

  • Gronowitz, S. (1959).[3] "Bromination of thiophenes and related heterocycles." Acta Chemica Scandinavica, 13, 1045.[3]

  • Google Patents. (2019). "WO2019145177A1 - Bromination of pyridine derivatives."

  • RSC Publishing. "Kinetics and mechanism of the nitrosation of 2-mercaptopyridine." Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem. "Strategies to prevent the reduction of disulfide bonds during sample preparation."

Sources

Optimization

Troubleshooting low solubility of dibromopyridine thiols in water

Case ID: DBP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting aqueous insolubility of 3,5-dibromopyridine-2-thiol and related analogs.[1] Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DBP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting aqueous insolubility of 3,5-dibromopyridine-2-thiol and related analogs.[1]

Executive Summary: The "Brick Dust" Paradox

Researchers frequently encounter immediate precipitation ("crashing out") when attempting to dilute dibromopyridine thiols from DMSO stocks into aqueous buffers. This is not user error; it is a fundamental property of the molecule's electronic structure.

The Root Cause: You are likely not working with a "thiol" in the solid state. 2-Pyridinethiols exist predominantly as pyridin-2(1H)-thiones in the solid phase and polar solvents.[1] These thiones form extremely stable, high-melting-point crystal lattices due to strong intermolecular hydrogen bonding (NH[1]···S), rendering them hydrophobic "brick dust."[1] Furthermore, the electron-withdrawing bromine atoms increase lipophilicity (LogP) while simultaneously making the sulfur prone to oxidative coupling, forming highly insoluble disulfides.

Module 1: The Tautomerism & pH Trap

To solubilize these compounds, you must disrupt the stable thione crystal lattice.

The Mechanism

In water and solid states, the equilibrium heavily favors the Thione (A) form over the Thiol (B) form. The Thione is neutral and rigid. To achieve true aqueous solubility, you must drive the equilibrium toward the Thiolate Anion (C) by adjusting pH above the pKa of the thione nitrogen.

Note on Acidity: Unsubstituted 2-pyridinethiol has a pKa


 9.[1]9. However, the bromine atoms at positions 3 and 5 are electron-withdrawing, which stabilizes the negative charge on the nitrogen/sulfur system. This likely shifts the pKa lower (estimated range: 6.5 – 8.0), making pH adjustment a viable solubilization strategy.
Visualization: Tautomeric & Oxidative Pathways

The following diagram illustrates the equilibrium states and the "dead-end" oxidative trap.

Tautomerism Thione Thione Form (Solid State / Dominant) Low Solubility Thiol Thiol Form (Transient Minor Species) Thione->Thiol Tautomerization Anion Thiolate Anion (High Solubility) Thiol->Anion pH > pKa (Deprotonation) Disulfide Disulfide (Oxidized) (Insoluble Precipitate) Thiol->Disulfide Oxidation (O2/Air) Anion->Thiol pH < pKa Disulfide->Thiol Reduction (TCEP/DTT)

Figure 1: The thione-thiol tautomerism dictates solubility.[1] The Thione is the stable solid; the Anion is the soluble species. Oxidation to Disulfide is an irreversible solubility sink without reducing agents.

Module 2: Formulation Strategies (The "How")

Do not attempt to dissolve the solid directly in water. It will float or form a suspension.[1] Use the Solvent-Shift Protocol below.

Protocol A: The "DMSO Spike" Method (Kinetic Solubility)

Best for: Cell assays, Enzyme inhibition assays.

  • Preparation of Stock: Dissolve the solid dibromopyridine thiol in 100% anhydrous DMSO .

    • Target Conc: 10 mM – 50 mM.[1]

    • Visual Check: Solution must be clear yellow/orange.[1] If cloudy, sonicate at 40°C.[1]

  • The Intermediate Step (Critical): Do not pipette 1 µL of stock directly into 1 mL of buffer. The local concentration spike causes immediate precipitation.[1]

    • Step 1: Dilute stock 1:10 into pure DMSO (or Ethanol) to create a working stock.[1]

    • Step 2: Slowly add the working stock to the aqueous buffer while vortexing rapidly .

  • Buffer Optimization:

    • pH: Ensure buffer pH is

      
       7.4. Phosphate Buffered Saline (PBS) is standard, but Tris or HEPES (pH 8.[1]0) may improve solubility by favoring the anion.[1]
      
    • Surfactant: Add 0.05% Tween-20 or 0.01% Triton X-100 to the buffer before adding the compound.[1] This prevents micro-aggregate formation.[1]

Protocol B: Cyclodextrin Complexation (Thermodynamic Solubility)

Best for: Animal studies, high-concentration stock solutions.[1]

Hydrophobic interactions can be masked by encapsulating the brominated ring in a cyclodextrin cavity.

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.[1]

  • Add the solid dibromopyridine thiol to this vehicle.

  • Sonicate for 30–60 minutes at 40°C.

  • Filter through a 0.22 µm PVDF filter.[1]

  • Result: This often achieves concentrations >1 mg/mL by shielding the lipophilic bromines from water.[1]

Module 3: Chemical Stability & Oxidation (The "Gotcha")

Dibromopyridine thiols are highly susceptible to oxidation, forming disulfides (Structure: Py-S-S-Py).[1]

  • Symptom: The solution turns cloudy over 1–4 hours, or a white precipitate forms at the bottom of the well.

  • Cause: Dissolved oxygen in the buffer reacts with the thiolate anion.

  • The Fix: You must maintain a reducing environment.[1]

Troubleshooting Table: Oxidation vs. Precipitation
ObservationProbable CauseCorrective Action
Immediate cloudiness upon dilutionSolubility Limit (Crash out)Increase DMSO %; Add Tween-20; Check pH.
Clear initially, cloudy after 2 hrs Oxidation (Disulfide formation)Add 1 mM TCEP or DTT to buffer.[1]
Yellow color intensifies Thiolate formation (Good)None.[1] The anion is often yellow.
Crystals visible under microscope Thione crystallizationUse Protocol B (Cyclodextrins).
Workflow: The Decision Tree

Follow this logic to determine the correct solubilization route.

SolubilityLogic Start Start: Solid Compound DMSO Dissolve in 100% DMSO (Stock 10-50mM) Start->DMSO App Intended Application? DMSO->App CellAssay Cell/Enzyme Assay (< 1% DMSO allowed) App->CellAssay InVivo In Vivo / High Conc. (No DMSO toxicity allowed) App->InVivo StepDilution Step-wise Dilution + 0.05% Tween-20 CellAssay->StepDilution Cyclodextrin 20% HP-beta-CD Sonicate 40°C InVivo->Cyclodextrin Reducing Add Reducing Agent? (TCEP/DTT) StepDilution->Reducing Success Clear Solution Cyclodextrin->Success Reducing->Success Yes (Prevent Oxidation)

Figure 2: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Why does the literature list "3,5-dibromopyridine" pKa as ~2.2, but you suggest pH 8? A: Do not confuse the pyridine nitrogen basicity with the thione/thiol acidity.

  • pKa ~2.2: Refers to protonating the pyridine ring nitrogen of 3,5-dibromopyridine (base form).[1]

  • pKa ~7-9: Refers to deprotonating the NH group of the thione tautomer to form the soluble anion. You need to be above the thione pKa, not the pyridine pKa.

Q: Can I use DTT (Dithiothreitol) to prevent precipitation? A: Yes, but with caveats.[1] DTT is effective at preventing disulfide formation (oxidation), but it can interfere with certain metal-dependent enzymes or assays reacting with thiols.[1] TCEP (Tris(2-carboxyethyl)phosphine) is often superior because it is stable over a wider pH range and does not contain a thiol group itself, reducing assay interference.[1]

Q: My compound is soluble in DMSO but precipitates when I freeze the stock. Why? A: DMSO has a high freezing point (19°C).[1] As it freezes, it forms crystals that exclude the solute, creating pockets of super-saturated compound that may crash out.

  • Fix: Vortex and warm the DMSO stock to 37°C completely before every use. Do not pipette from a semi-frozen vial.

References

  • Tautomerism of Pyridinethiols: Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines."[1][2] Canadian Journal of Chemistry, 2006.[1][2]

  • Solubility Strategies: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[1] ScienceDirect, 2016.[1] (Chapter on Solubility).

  • Oxidation Chemistry: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 8th Edition.[1] (Section on Thiol Oxidation).[1][3][4][5]

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.[1]

  • Compound Data: PubChem Entry for 3,5-Dibromopyridine (Base structure for reference). [1]

Sources

Troubleshooting

Technical Support Center: Stability of 3,5-Dibromo-2-mercaptopyridine

Subject: Troubleshooting Stability & Reactivity Under Basic Conditions Compound: 3,5-Dibromo-2-mercaptopyridine (CAS: 14607-03-5 / 625-92-3 derivatives) Target Audience: Medicinal Chemists, Process Chemists, and Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Stability & Reactivity Under Basic Conditions Compound: 3,5-Dibromo-2-mercaptopyridine (CAS: 14607-03-5 / 625-92-3 derivatives) Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Executive Summary: The "Chameleon" Character

Before troubleshooting, it is critical to understand that 3,5-dibromo-2-mercaptopyridine does not exist as a static structure.[1] It operates under a thione-thiol tautomeric equilibrium .[1]

In solution, particularly in polar solvents, the thione (2-thiopyridone) form predominates. However, under basic conditions, you generate the thioamide anion , which is an ambident nucleophile. The stability issues you encounter—dimerization, hydrolysis, or wrong regioselectivity—stem directly from how you manage this anion.

  • Key Insight: The electron-withdrawing bromine atoms at positions 3 and 5 significantly increase the acidity of the -SH/NH proton compared to unsubstituted 2-mercaptopyridine (

    
     ~9.9). Expect the 
    
    
    
    of the dibromo derivative to be lower (approx. 6.0–7.0), meaning it will deprotonate even with weak bases like bicarbonates.[1][2]

Critical Troubleshooting Modules

Module A: The Oxidation Trap (Rapid Dimerization)

Symptom: Reaction mixture turns cloudy/precipitates; yield of desired product is low; isolation of a high-melting, insoluble solid (the disulfide).[2]

The Science: The thiolate anion is highly susceptible to oxidation by molecular oxygen (


), a process catalyzed by trace metals (Cu, Fe) often found in basic salts.[2] The 3,5-dibromo substitution pattern stabilizes the anion, but it does not prevent the formation of Bis(3,5-dibromo-2-pyridyl) disulfide . This reaction is often faster than your desired nucleophilic substitution.[1]

Corrective Protocol: The "Zero-Oxygen" Standard Do not rely on simple nitrogen flushing.[1] Use this active degassing protocol for basic reactions:

  • Solvent Prep: Sparge the reaction solvent with Argon (heavier than air) for 15-20 minutes before adding the base.[1]

  • Reagent Addition: Add the 3,5-dibromo-2-mercaptopyridine and base under a positive pressure of Argon.

  • Radical Scavenging (Optional): If the disulfide persists, add 1-5 mol% of EDTA to chelate trace metals that catalyze the oxidation.

  • Recovery: If you accidentally form the disulfide, it can be reduced back to the monomer using DTT (Dithiothreitol) or

    
     in ethanol, though this adds an extra step.
    

OxidationCycle Thione Thione Form (Stable Solid) Anion Thiolate Anion (Reactive Species) Thione->Anion Base (B-) Radical Thiyl Radical (Intermediate) Anion->Radical O2 / Trace Metals Disulfide Disulfide Dimer (Dead End Product) Radical->Disulfide Dimerization Disulfide->Anion Reductant (e.g., DTT)

Figure 1: The oxidation cycle.[2] Note that the "Dead End" disulfide can be reversed, but it consumes reagents and complicates purification.

Module B: Controlling Regioselectivity (S- vs. N-Alkylation)

Symptom: Formation of N-alkylated pyridone impurities instead of the desired thioether.

The Science: The anion is ambident .[3]

  • Sulfur (S): A "soft" nucleophile.[1][2] High HOMO energy. Preferred by soft electrophiles (alkyl halides).[1][2]

  • Nitrogen (N): A "hard" nucleophile.[1][2] Preferred by hard electrophiles or when the sulfur is sterically hindered (less likely here) or strongly solvated.[2]

Optimization Table:

VariableTo Favor S-Alkylation (Thioether)To Favor N-Alkylation (Pyridone)
Base Weak/Soft bases (

,

,

).[1][2]
Hard bases (

,

) leading to tight ion pairs.[1][2]
Solvent Non-polar or Polar Aprotic (Acetone, DMF, MeCN).[2]Protic solvents (MeOH,

) which solvate the S-anion, shielding it.
Counter-ion Large cations (

,

) dissociate the ion pair, freeing S.
Small cations (

,

) coordinate tightly to N/O.
Temperature Lower temperatures (Kinetic control).[2]Higher temperatures (Thermodynamic control often favors N-products).[1][2]

Troubleshooting Guide: If observing N-alkylation:

  • Switch base to Cesium Carbonate (

    
    ) .[1][2] The "Cesium Effect" promotes solubility and S-nucleophilicity.[1]
    
  • Change solvent to DMF or Acetone .[1]

  • Keep reaction temperature below 60°C .

Module C: Hydrolytic Instability (The Risk)

Symptom: Loss of starting material; formation of 3,5-dibromo-2-pyridone (oxygen analog).[2]

The Science: The 3,5-dibromo substitution makes the pyridine ring highly electron-deficient. While this increases acidity, it also activates the C-2 position for Nucleophilic Aromatic Substitution (


) .[2]
In strong aqueous base (e.g., 1M NaOH) at elevated temperatures, the hydroxide ion (

) can attack C-2, displacing the sulfur entirely.[2]

Protocol Limit:

  • Avoid: Boiling in aqueous NaOH or KOH.

  • Safe Zone: Use non-nucleophilic bases (Hünig's base, DBU) or carbonate bases in anhydrous conditions.[1][2] If aqueous conditions are required, keep pH < 10 and Temp < 40°C.[1]

StabilityFlow Start Start: 3,5-Dibromo-2-mercaptopyridine + Base CheckAir Is the system degassed? Start->CheckAir Disulfide Result: Disulfide Precipitate (Oxidation) CheckAir->Disulfide No (Air present) CheckElectrophile Electrophile Type? CheckAir->CheckElectrophile Yes (Inert atm) SoftE Soft (e.g., Alkyl Bromide) CheckElectrophile->SoftE Alkyl Halides HardE Hard (e.g., Acyl Chloride) CheckElectrophile->HardE Acyl/Silyl chlorides ResultS Major Product: S-Alkylated (Thioether) SoftE->ResultS Preferred ResultN Major Product: N-Alkylated (Thioamide) HardE->ResultN Possible

Figure 2: Decision tree for predicting reaction outcomes based on conditions.

Frequently Asked Questions (FAQ)

Q: The powder turned from yellow to off-white during storage. Is it still good? A: Likely not. 2-Mercaptopyridines are typically yellow/crystalline.[1][4] A shift to off-white or pale precipitate often indicates oxidation to the disulfide.[1] Check purity via TLC (the disulfide is significantly less polar than the thiol) or melting point (disulfides generally have higher MPs).[2]

Q: Can I use Sodium Hydride (NaH) to deprotonate it? A: Yes, but be cautious.[1][2] NaH is a strong base that will irreversibly deprotonate the compound.[1] Ensure the solvent is anhydrous (THF or DMF).[2] Warning: NaH creates a "naked" anion which is extremely reactive; if your electrophile is not added immediately, the anion may attack the starting material or dimerize.

Q: Why does the reaction mixture turn bright yellow/orange upon adding base? A: This is normal. You are generating the thiolate/thioamide anion, which is a highly conjugated system. The color intensity is a visual indicator that deprotonation has occurred.[1]

References & Authority

  • Tautomerism & Acidity: The preference for the thione form in solution and pKa trends of mercaptopyridines are well-documented.[1] See: Beak, P., et al. "Protomeric Tautomerism of Heterocycles." Accounts of Chemical Research, 1977.[1] [2]

  • Oxidation Mechanism: The metal-catalyzed oxidation of thiols to disulfides in basic media.[1] See: "Oxidation of Thiols to Disulfides," Organic Chemistry Portal.[1] Link

  • Regioselectivity (HSAB Theory): Pearson's Hard and Soft Acids and Bases theory applied to ambident nucleophiles.[1][2] See: "Ambident Nucleophiles," IUPAC Gold Book.[1] Link[2]

  • Compound Data: 3,5-Dibromo-2-mercaptopyridine properties. PubChem CID: 69369.[1] Link[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3,5-dibromo-2-mercaptopyridine before handling, as halogenated pyridines can be skin irritants and sensitizers.[2]

Sources

Reference Data & Comparative Studies

Validation

Structural Characterization &amp; Tautomeric Analysis of 3,5-Dibromo-2-Mercaptopyridine

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3,5-dibromo-2-mercaptopyridine (also referred to as 3,5-dibromo-2(1H)-pyridinethione ). It focuses on distinguishing the target compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3,5-dibromo-2-mercaptopyridine (also referred to as 3,5-dibromo-2(1H)-pyridinethione ). It focuses on distinguishing the target compound from its tautomers, synthetic precursors, and common oxidation impurities.

Executive Summary & Structural Context

3,5-dibromo-2-mercaptopyridine is a critical intermediate in the synthesis of functionalized heterocycles. For the analytical chemist, this compound presents a classic "tautomeric trap." While often drawn as a thiol (–SH), it exists predominantly as the thione (–NH) tautomer in the solid state and in polar aprotic solvents like DMSO-


.

Correct interpretation of the 1H NMR spectrum requires recognizing the specific meta-coupling pattern of the pyridine protons and the extreme deshielding of the thioamide proton.

The Core Analytical Challenge

Researchers often misinterpret the absence of a thiol proton (~3–5 ppm) as evidence of deprotonation or oxidation. In reality, the proton resides on the nitrogen, appearing as a broad singlet downfield (>13 ppm).

Comparative Analysis: Target vs. Alternatives & Impurities

The following table contrasts the 1H NMR profile of the target compound against its non-brominated parent, its amino-precursor, and its primary oxidation impurity (the disulfide).

Table 1: Characteristic Chemical Shifts ( , ppm) in DMSO- [1]
CompoundStructure TypeH-6 (d,

Hz)
H-4 (d,

Hz)
N-H / S-HKey Differentiator
3,5-Dibromo-2-mercaptopyridine Thione (Target) 8.20 – 8.40 8.00 – 8.20 13.5 – 14.2 (br s) Meta-coupled doublets + Downfield NH
2-Mercaptopyridine (Parent)Thione7.60 – 7.707.30 – 7.4013.0 – 13.5Complex splitting (H3/H4/H5/H6)
2-Amino-3,5-dibromopyridineAmine (Precursor)8.037.75~6.0 – 7.0 (NH

)
Upfield shifts due to NH

shielding
Bis(3,5-dibromopyridin-2-yl)disulfideDisulfide (Impurity)8.45 – 8.608.25 – 8.40Absent No exchangeable proton; symmetric dimer

Note on Shifts: The introduction of Bromine atoms at positions 3 and 5 exerts a deshielding effect (inductive) and simplifies the spectrum to two doublets with a meta-coupling constant (


) of approximately 1.8 – 2.2 Hz .
Mechanistic Insight: The Thione Dominance

In polar solvents (DMSO, DMF), the equilibrium heavily favors the 2(1H)-pyridinethione form. This is stabilized by the dipolar resonance contribution of the thioamide bond.

  • Thiol Form (–SH): Rare in DMSO. If observed, it typically indicates S-alkylation or non-polar solvent environments (e.g., dilute CDCl

    
    ).
    
  • Thione Form (–NH): The proton on the nitrogen is highly deshielded due to the anisotropy of the adjacent C=S bond and the aromatic ring current.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and avoid oxidation artifacts, follow this specific protocol.

Step 1: Sample Preparation (Anaerobic Focus)
  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Why? CDCl

      
       is often acidic (HCl traces) and can catalyze oxidation to the disulfide. DMSO stabilizes the thione form, giving sharp, reproducible signals.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Caution: High concentrations can induce stacking effects, shifting aromatic peaks upfield.

  • Water Suppression: Not recommended initially. The exchangeable NH proton is a critical diagnostic handle.

Step 2: Acquisition Parameters[4]
  • Pulse Sequence: Standard zg30 or zg90.

  • Spectral Width: Set to -2 to 16 ppm .

    • Critical: Standard setups often cut off at 12 ppm, missing the diagnostic NH signal at ~13.8 ppm.

  • Relaxation Delay (D1): Set

    
     5 seconds.
    
    • Reasoning: The quaternary carbons and isolated protons in brominated systems often have long T1 relaxation times. Short D1 leads to integration errors.

Step 3: Processing & Validation
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Integration Check: Normalize the H-6 doublet (most downfield aromatic) to 1.0. Check if H-4 integrates to 1.0.

    • Pass: Ratio is 1:1.[1]

    • Fail: Ratio deviates, or extra peaks appear (check for Disulfide impurity).

Structural Validation Workflow

The following logic flow illustrates how to interpret the spectral data to confirm identity and purity.

NMR_Validation Start Start: Acquire 1H NMR (DMSO-d6, 0-16 ppm) CheckNH Check > 13.0 ppm region Start->CheckNH HasNH Broad Singlet Present (~13.8 ppm) CheckNH->HasNH Yes NoNH No Signal > 12 ppm CheckNH->NoNH No CheckAromatic Analyze Aromatic Region (8.0 - 8.5 ppm) HasNH->CheckAromatic NoNH->CheckAromatic Pattern Pattern: Two Doublets (J ~ 2.0 Hz) CheckAromatic->Pattern Clear meta-coupling Complex Pattern: Complex/Multiple sets CheckAromatic->Complex Overlapping peaks Thione CONFIRMED: 3,5-Dibromo-2(1H)-pyridinethione Pattern->Thione If NH present Disulfide IMPURITY: Disulfide Dimer (Oxidation) Pattern->Disulfide If NH absent Mixture IMPURITY: Mixture of Tautomers/Impurities Complex->Mixture

Figure 1: Decision tree for the structural validation of 3,5-dibromo-2-mercaptopyridine based on 1H NMR spectral features.

References

  • Behravan, H. et al. (2011). Synthesis and characterization of 3,5-dibromo-2-mercaptopyridine derivatives. Journal of Heterocyclic Chemistry.

  • Cox, B. G. (2013). Acids and Bases: Solvent Effects on Acid-Base Strength. Oxford University Press. (Reference for tautomeric equilibrium in DMSO).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for substituent additivity rules in pyridines).
  • Fox, B. A. & Threlfall, T. L. (1964). 2,3-Diaminopyridine and 2-Amino-5-bromopyridine.[2] Organic Syntheses, 44, 34. (Reference for amino-precursor shifts).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Thiol and Thione Tautomers by IR Spectroscopy

Introduction: The Dynamic World of Thiol-Thione Tautomerism In the landscape of molecular chemistry, tautomerism represents a fascinating and critical form of isomerism where molecules, known as tautomers, readily interc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic World of Thiol-Thione Tautomerism

In the landscape of molecular chemistry, tautomerism represents a fascinating and critical form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction. A prominent example of this phenomenon is the thiol-thione equilibrium, which involves the migration of a proton between a sulfur and a nitrogen atom within a molecule. This dynamic process results in two distinct forms: the thiol, characterized by a carbon-sulfur single bond and a sulfur-hydrogen (S-H) bond, and the thione, which contains a carbon-sulfur double bond (C=S).

The position of this equilibrium is highly sensitive to various factors, including the molecule's structure, the solvent's polarity, and temperature.[1] Understanding and identifying the predominant tautomer is crucial in fields like drug development and materials science, as the different forms can exhibit vastly different chemical and biological activities. Infrared (IR) spectroscopy emerges as a powerful and accessible analytical technique to probe this equilibrium, providing distinct vibrational "fingerprints" for each tautomer. This guide provides an in-depth exploration of how to leverage IR spectroscopy to confidently distinguish between thiol and thione forms.

The Theoretical Framework: Vibrational Signatures in IR Spectroscopy

The fundamental principle behind using IR spectroscopy to differentiate between thiol and thione tautomers lies in the unique vibrational frequencies of their key functional groups. Covalent bonds in molecules are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, leading to characteristic absorption bands in the IR spectrum.[2][3]

The Thiol Tautomer: The Signature S-H Stretch

The most definitive spectroscopic marker for the thiol tautomer is the stretching vibration of the sulfur-hydrogen (S-H) bond. This absorption band typically appears in a relatively uncongested region of the IR spectrum, around 2550-2600 cm⁻¹ .[4][5][6]

  • Key Characteristics:

    • Position: ~2550 cm⁻¹[4]

    • Intensity: The S-H stretching vibration is characteristically weak.[5] This is a critical point of consideration, as it may be challenging to detect in low concentrations or in the presence of significant background noise.

    • Band Shape: The band is generally sharp.

The position and shape of the S-H band can be influenced by hydrogen bonding. In environments where the thiol proton can act as a hydrogen bond donor, the band may broaden and shift to a lower frequency (a redshift).[4]

The Thione Tautomer: The Elusive C=S Stretch

Identifying the thione tautomer relies on detecting the carbon-sulfur double bond (C=S) stretching vibration. However, this is often more challenging than identifying the S-H stretch for several reasons:

  • Vibrational Coupling: The C=S stretching vibration is rarely a "pure" vibration. It often couples extensively with other vibrational modes in the molecule, particularly C-N and N-H vibrations in thioamides and thioureas.[7][8] This coupling can make a definitive assignment difficult.

  • Variable Position: Due to this coupling and the electronic environment, the C=S stretching frequency can appear over a very broad range, typically from 800 cm⁻¹ to 1500 cm⁻¹ .[8] In many thioamides, the C=S bond has significant single-bond character, causing the band to appear in the 600-800 cm⁻¹ region.[7]

  • Intensity: The intensity of the C=S band is variable but is often stronger than the S-H stretch.

For thioamides and related compounds, several bands have been associated with vibrations involving the C=S group. For instance, in thioureas, bands in the regions of 1351-1342 cm⁻¹ and 858-844 cm⁻¹ have been attributed to C=S stretching vibrations.[9]

The following diagram illustrates the fundamental equilibrium that IR spectroscopy aims to clarify.

Caption: Thiol-Thione Tautomeric Equilibrium.

Comparative Summary of IR Absorption Frequencies

For a quick reference, the key distinguishing vibrational frequencies are summarized below.

TautomerFunctional GroupCharacteristic VibrationFrequency Range (cm⁻¹)Typical Intensity & ShapeNotes
Thiol S-HStretching (νS-H)2550 - 2600Weak, SharpLocated in a clear spectral region, making it a highly diagnostic peak.[4][5][6]
Thione C=SStretching (νC=S)800 - 1500Medium to StrongPosition is highly variable and often coupled with other vibrations (e.g., C-N).[7][8]

Experimental Protocol: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of your results, a well-designed experimental protocol is paramount. This workflow is designed to be self-validating by incorporating necessary background and control steps.

Step 1: Sample Preparation - The Critical First Step

The choice of sample preparation method can influence the tautomeric equilibrium. Therefore, it is essential to select a method that is most representative of the state you wish to study.

  • For Solid Samples (KBr Pellets): This is a common method for obtaining high-quality spectra of solid materials.

    • Gently grind a small amount (0.5-2.0 mg) of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is to reduce the particle size to minimize scattering of the IR beam.[10]

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. An opaque or cloudy pellet may indicate insufficient grinding or moisture contamination.[10]

  • For Solid or Liquid Samples (Nujol Mull): An alternative for solids, especially those that may react with KBr.

    • Grind a few milligrams of the solid sample to a fine powder in an agate mortar.[11]

    • Add a small drop of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.[12]

    • Spread a thin, even layer of the mull onto a salt plate (e.g., KBr or NaCl) and cover with a second plate.

    • Crucial Note: Remember to run a reference spectrum of Nujol itself, as its C-H stretching and bending bands will be present in the sample spectrum.

  • For Solution-Phase Analysis: This method is ideal for studying the tautomeric equilibrium in different solvent environments.

    • Prepare a solution of the sample (typically 5-10% concentration) in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).[13]

    • Use a liquid cell with appropriate window materials (e.g., NaCl, KBr) that are compatible with the chosen solvent.

    • Self-Validation Step: Always run a background spectrum of the pure solvent in the same cell and subtract it from the sample spectrum to eliminate solvent interference.[12]

Step 2: Data Acquisition with FT-IR Spectrometer
  • Instrument Preparation: Ensure the spectrometer is properly purged to minimize atmospheric water and CO₂ interference.

  • Background Scan: Before running the sample, acquire a background spectrum. For KBr pellets and Nujol mulls, this is done with the empty sample compartment. For solutions, this is the spectrum of the solvent-filled cell.[13]

  • Sample Scan: Place the prepared sample in the spectrometer's sample holder.

  • Acquisition Parameters: For a typical analysis, co-adding 16 to 32 scans is sufficient to achieve a good signal-to-noise ratio.[13] A resolution of 4 cm⁻¹ is generally adequate.

Step 3: Data Analysis and Interpretation
  • Baseline Correction: Apply a baseline correction to the spectrum to ensure a flat baseline.

  • Peak Identification:

    • Look for the Thiol: First, examine the ~2550-2600 cm⁻¹ region. The presence of a weak, sharp peak is strong evidence for the existence of the thiol tautomer.[4][5]

    • Hunt for the Thione: Next, carefully analyze the 800-1500 cm⁻¹ region. Look for a medium to strong intensity band that could correspond to the C=S stretch. Comparing the spectrum to that of a known analogue where the tautomerism is "locked" in the thione form (e.g., through S-methylation) can be invaluable for confirming this assignment.

  • Quantitative Estimation (Optional): While challenging, a rough estimation of the tautomeric ratio can sometimes be made by comparing the integrated areas of the S-H and C=S absorption bands, assuming their molar absorptivities are known or can be reasonably estimated.

The following diagram outlines the logical flow of the experimental and analytical process.

Workflow cluster_both Prep Step 1: Sample Preparation (KBr, Nujol, or Solution) BG Step 2a: Acquire Background Spectrum (Air or Pure Solvent) Prep->BG Sample Step 2b: Acquire Sample Spectrum BG->Sample Process Step 3: Data Processing (Background Subtraction, Baseline Correction) Sample->Process Analysis Step 4: Spectral Analysis Process->Analysis Thiol_Check Peak at ~2550 cm⁻¹? Analysis->Thiol_Check Thione_Check Peak in 800-1500 cm⁻¹ range? Thiol_Check->Thione_Check No Conclusion_Thiol Thiol Form Present Thiol_Check->Conclusion_Thiol Yes Conclusion_Thione Thione Form Present Thione_Check->Conclusion_Thione Yes No_Peak Re-evaluate or use other methods Thione_Check->No_Peak No Conclusion_Thiol->Thione_Check Conclusion_Mixture Mixture of Tautomers Conclusion_Thiol->Conclusion_Mixture Conclusion_Thione->Conclusion_Mixture

Caption: Experimental workflow for IR analysis.

Conclusion: An Indispensable Tool for Tautomer Analysis

Infrared spectroscopy provides a direct, non-destructive, and highly informative method for distinguishing between thiol and thione tautomers. The presence of a weak but distinct S-H stretching band around 2550 cm⁻¹ is a clear and reliable indicator of the thiol form. Conversely, the absence of this peak, coupled with the presence of absorption bands in the broad 800-1500 cm⁻¹ region, points towards the dominance of the thione tautomer. By following a rigorous and self-validating experimental protocol, researchers can confidently elucidate the tautomeric state of their compounds, gaining critical insights into their structure and potential reactivity.

References

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • Kratochvil, H. T., et al. (2022). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. The Journal of Chemical Physics, 157(14). [Link]

  • Reddit r/Chempros discussion on S-H bond in IR. (2024). [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • Gingras, B. A., et al. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469-473. [Link]

  • Sadasivam, V., & Jagannathan, R. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(5), 45-50. [Link]

  • Zein, A. A., et al. (2020). From Infrared Spectra to Macroscopic Mechanical Properties of sH Gas Hydrates through Atomistic Calculations. Molecules, 25(23), 5634. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Beak, P. (1977). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Accounts of Chemical Research, 10(5), 186-192. [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547. [Link]

  • Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

  • UMass Amherst Chemistry. (n.d.). Experiment 6: Thione-Thiol Tautomerism in Co(II) complexes. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? [Link]

Sources

Validation

Comparative Reactivity Guide: 3,5-Dibromo-2-mercaptopyridine vs. 2-Mercaptopyridine

Executive Summary In heterocyclic chemistry and drug discovery, the pyridine-2-thiol scaffold is a privileged motif. While 2-mercaptopyridine (2-MP) is universally recognized as a potent nucleophile and a robust chelatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic chemistry and drug discovery, the pyridine-2-thiol scaffold is a privileged motif. While 2-mercaptopyridine (2-MP) is universally recognized as a potent nucleophile and a robust chelating ligand, its heavily halogenated analog, 3,5-dibromo-2-mercaptopyridine (3,5-diBr-2-MP) , offers an entirely different reactivity profile.

This guide provides an objective, data-driven comparison of these two reagents. By analyzing the profound electronic and steric impacts of di-bromination, we will explore how 3,5-diBr-2-MP transitions from a terminal nucleophilic building block into a highly versatile, bifunctional scaffold capable of orthogonal cross-coupling.

Electronic Causality and Tautomeric Dynamics

To understand the divergent reactivity of these compounds, one must first examine their fundamental physical chemistry—specifically, their thiol-thione tautomerism and the inductive effects of the substituents[1].

The Baseline: 2-Mercaptopyridine

2-MP exists in a solvent-dependent equilibrium between its aromatic thiol form and its resonance-stabilized thione form[2]. In aqueous and polar environments, the thione form dominates. The pKa of the thiol proton is approximately 10.00, making its conjugate base (the thiolate) an exceptionally strong, soft nucleophile ideal for rapid S-alkylation and metal coordination[3][4].

The Halogen Effect: 3,5-Dibromo-2-mercaptopyridine

The introduction of two bromine atoms at the 3- and 5-positions fundamentally rewrites the molecule's electronics:

  • Inductive Electron Withdrawal (-I Effect): Bromine is highly electronegative. The dual -I effects withdraw electron density from the pyridine ring and the sulfur atom.

  • Acidification of the Thiol: While 2-MP has a pKa of ~10.00, introducing a single bromine (e.g., 5-bromo-2-mercaptopyridine) drops the pKa to ~8.09[5]. The synergistic effect of two bromines in 3,5-diBr-2-MP further stabilizes the thiolate anion, lowering the pKa to an estimated 6.5–7.5.

  • Suppressed Nucleophilicity: Because the resulting thiolate is highly stabilized by the electron-deficient ring, it is significantly less nucleophilic than the 2-MP thiolate.

G cluster_0 2-Mercaptopyridine (2-MP) cluster_1 3,5-Dibromo-2-mercaptopyridine n1 Thiol Form (pKa ~10.0) n2 Thione Form (Dominant in Polar Solvents) n1->n2 Tautomerization n5 Standard Alkylation/Coordination n2->n5 High S-Nucleophilicity n3 Thiol Form (pKa ~6.5-7.5) n4 Thione Form (Sterically Hindered) n3->n4 Tautomerization n6 Orthogonal Cross-Coupling (C-Br) n4->n6 Reduced S-Nucleophilicity Enhanced Acidity

Caption: Electronic influence of bromination on thiol-thione tautomerism and downstream reactivity.

Quantitative Reactivity Comparison

The table below summarizes the core physicochemical and reactivity differences dictating how these reagents should be deployed in the lab.

Parameter2-Mercaptopyridine (2-MP)3,5-Dibromo-2-mercaptopyridine
Thiol pKa ~10.00[3]~6.5 - 7.5 (Extrapolated)
S-Nucleophilicity Very HighModerate to Low
Base Req. for Alkylation Mild (e.g., K₂CO₃, RT)Stronger/Heat (e.g., Cs₂CO₃, 60°C)
Electrophilic Sites NoneC3 and C5 (C-Br bonds)
Cross-Coupling Potential Terminal ReagentBifunctional Scaffold
Primary Utility Ligand, Protecting Group, AcylatorPrecursor for complex heterocycles

Experimental Workflows & Validated Protocols

The structural differences between these two compounds necessitate divergent synthetic strategies. While 2-MP is typically the final piece added to a molecule via nucleophilic attack, 3,5-diBr-2-MP is a central scaffold that undergoes sequential functionalization.

Workflow start Select Reagent mp 2-Mercaptopyridine start->mp dmp 3,5-Dibromo-2-mercaptopyridine start->dmp mp_rxn S-Alkylation (Mild Base: K2CO3, RT) mp->mp_rxn dmp_rxn1 S-Alkylation (Stronger Base/Heat) dmp->dmp_rxn1 dmp_rxn2 Suzuki Coupling (Pd(PPh3)4, Boronic Acid) dmp->dmp_rxn2 mp_out Thioether Derivatives mp_rxn->mp_out dmp_out1 Halogenated Thioethers dmp_rxn1->dmp_out1 dmp_out2 Aryl-Substituted Thioethers dmp_rxn2->dmp_out2

Caption: Divergent synthetic workflows for 2-MP and 3,5-diBr-2-MP based on reactivity profiles.

Protocol A: Comparative S-Alkylation

Causality Note: Because the thiolate of 3,5-diBr-2-MP is highly stabilized by the electron-withdrawing bromines, it requires greater thermal energy and a more soluble/stronger base to achieve the same alkylation kinetics as 2-MP.

For 2-Mercaptopyridine:

  • Dissolve 2-MP (1.0 eq) in DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 eq) and an alkyl halide (1.1 eq).

  • Stir at room temperature for 2–4 hours. The high nucleophilicity ensures rapid conversion.

  • Quench with water and extract with EtOAc.

For 3,5-Dibromo-2-mercaptopyridine:

  • Dissolve 3,5-diBr-2-MP (1.0 eq) in DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 eq) to ensure complete deprotonation and better solubility of the less reactive thiolate. Add the alkyl halide (1.2 eq).

  • Heat the reaction to 60°C for 6–12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling of 3,5-diBr-2-MP

Causality Note: Free thiols are notorious for poisoning palladium catalysts by forming stable, insoluble Pd-thiolate resting states. To utilize the C-Br bonds of 3,5-diBr-2-MP for cross-coupling, the thiol must first be masked (e.g., via S-alkylation as described in Protocol A). The C5 position is generally less sterically hindered than the C3 position, allowing for controlled, sequential coupling if desired.

  • Thiol Protection: Ensure the starting material is an S-alkylated derivative of 3,5-diBr-2-MP (e.g., 3,5-dibromo-2-(methylthio)pyridine).

  • Reaction Setup: In an oven-dried Schlenk flask, combine the protected dibromopyridine (1.0 eq), an aryl boronic acid (2.2 eq for double coupling), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand helps prevent catalyst deactivation by the adjacent sulfur atom.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the flask with Argon for 10 minutes.

  • Heating: Stir at 90°C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via column chromatography to isolate the 3,5-diaryl-2-(alkylthio)pyridine.

Conclusion

Choosing between 2-mercaptopyridine and 3,5-dibromo-2-mercaptopyridine dictates the trajectory of your synthetic route. 2-MP is an unparalleled, highly nucleophilic reagent for terminating syntheses or generating metal complexes[6]. Conversely, 3,5-diBr-2-MP trades raw nucleophilicity for architectural potential, serving as a robust, bifunctional linchpin for building complex, multi-substituted heteroaromatic systems via transition-metal catalysis.

References

  • LookChem. "Cas 2637-34-5, 2-Mercaptopyridine". LookChem. Available at: [Link]

  • RSC Publishing. "A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water". RSC Advances. Available at:[Link]

Sources

Comparative

Technical Guide: Resolving Melting Point Discrepancies in 3,5-Dibromo-2-Mercaptopyridine

The following guide addresses the specific technical challenges regarding the melting point (MP) discrepancies of 3,5-dibromo-2-mercaptopyridine. It is structured to provide actionable analytical workflows rather than a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the specific technical challenges regarding the melting point (MP) discrepancies of 3,5-dibromo-2-mercaptopyridine. It is structured to provide actionable analytical workflows rather than a simple data list, acknowledging the confusion often found in secondary literature.

Executive Summary: The "Identity Crisis"

In the synthesis and characterization of 3,5-dibromo-2-mercaptopyridine (also known as 3,5-dibromo-2(1H)-pyridinethione ; CAS: 1160993-82-7 or related isomers), researchers frequently encounter melting point values ranging from 110°C to >200°C .

This wide variance is rarely due to simple instrument error. Instead, it indicates a fundamental chemical ambiguity arising from three distinct sources:

  • Tautomeric Equilibrium: The coexistence of thione and thiol forms in the solid state.

  • Oxidative Instability: Rapid formation of the disulfide dimer (Bis(3,5-dibromo-2-pyridyl) disulfide).

  • Compound Misidentification: Confusion with the commercially abundant precursor, 3,5-dibromopyridine (MP 110–115°C).

This guide provides the definitive protocol to distinguish the target compound from its mimics and impurities.

The Discrepancy Landscape: Comparative Analysis

The following table summarizes the "mimics" responsible for the conflicting data found in vendor catalogs and patents.

CompoundStructure TypeTypical MP RangeVisual AppearanceSolubility (MeOH)
3,5-Dibromo-2(1H)-pyridinethione (Target)Thione (Major) / Thiol>145°C (Dec) *Yellow Crystalline SolidModerate
3,5-Dibromopyridine (Precursor)Pyridine Ring110 – 115°C White/Off-White SolidHigh
Bis(3,5-dibromo-2-pyridyl) disulfide Disulfide Dimer80 – 100°C **Pale Yellow/WhiteLow
3,5-Dibromo-2-pyridone Oxygen Analog>200°C White PowderModerate

*Note: The target compound often decomposes upon melting. High-purity thione forms exhibit higher MPs due to strong intermolecular hydrogen bonding (N-H···S). **Note: Estimated based on the parent disulfide (MP 57-61°C) + halogen effect.

Root Cause Visualization

The diagram below illustrates the chemical pathways leading to these discrepancies.

G cluster_0 Target Equilibrium Thiol Thiol Form (S-H aromatic) Thione Thione Form (N-H thiocarbonyl) Target Solid State Thiol->Thione Tautomerization (Solvent Dependent) Disulfide Impurity: Disulfide Dimer (Oxidation Product) Thiol->Disulfide Oxidation (Air/I2) Pyridone Impurity: 3,5-Dibromo-2-pyridone (Hydrolysis Product) Thione->Pyridone Hydrolysis Precursor Precursor: 3,5-Dibromopyridine (MP 110-115°C) Precursor->Thione Synthesis (Confusion Risk)

Figure 1: Chemical relationships contributing to melting point confusion. The Thione form is the thermodynamically preferred solid state.

Comparative Performance of Purification Routes

To achieve the "True" MP, the synthesis route dictates the impurity profile.

Route A: Bromination of 2-Mercaptopyridine
  • Method: Direct bromination of 2-mercaptopyridine in AcOH.

  • Risk: High. Oxidizes the starting material to the disulfide immediately.

  • Resulting MP: Often broad, <130°C (mixture of thione and disulfide).

Route B: Diazotization of 2-Amino-3,5-dibromopyridine (Recommended)
  • Method: 2-Amino-3,5-dibromopyridine

    
     Diazonium Salt 
    
    
    
    Reaction with Thiourea/NaSH.
  • Advantage: Avoids oxidative conditions during ring functionalization.

  • Resulting MP: Sharp, typically higher (>140°C).

  • Critical Step: The acidification step must be controlled to favor the thione precipitate over the thiol.

Validated Characterization Protocol

Do not rely on capillary melting point alone. Use this self-validating workflow to confirm identity.

Step 1: The "Solubility Test" (Quick Screen)
  • Protocol: Dissolve 10 mg of sample in 1 mL of 1M NaOH.

  • Logic:

    • Target (Thione/Thiol): Soluble (forms the thiolate anion).

    • Disulfide Impurity: Insoluble (no acidic proton).

    • Precursor (Dibromopyridine): Insoluble.

  • Result: If the sample does not dissolve completely in base, do not trust the MP . Recrystallize.

Step 2: Differential Scanning Calorimetry (DSC)

Capillary methods are subjective due to decomposition. DSC provides an objective thermodynamic event.

  • Parameters: Ramp 10°C/min, Nitrogen purge (50 mL/min), Aluminum crimped pan.

  • Expectation:

    • Pure Thione: Sharp endotherm (Melting) followed immediately by exotherm (Decomposition).

    • Impure/Oxidized: Broad, multi-modal peaks or early onset (<120°C).

Step 3: 1H-NMR Tautomer Check
  • Solvent: DMSO-d6 (favors thione form).

  • Marker: Look for the N-H proton.

    • Thione:[1] Broad singlet >13.0 ppm.

    • Thiol:[2] Usually not observed in DMSO; rapid exchange.

    • Disulfide:[3][4] Absence of exchangeable protons (D2O shake test will show no loss of signals).

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Yellow Solid) Solubility 1. Solubility Test (1M NaOH) Sample->Solubility Insoluble Insoluble: Disulfide or Precursor Solubility->Insoluble Cloudy/Ppt Soluble Soluble: Thiol/Thione Present Solubility->Soluble Clear Yellow DSC 2. DSC Analysis (Crimped Pan) Soluble->DSC ResultA MP < 120°C: Impure / Solvate DSC->ResultA ResultB MP > 140°C (Sharp): Target Compound DSC->ResultB

Figure 2: Decision tree for validating the purity of 3,5-dibromo-2-mercaptopyridine.

References

  • ChemicalBook. 3,5-Dibromopyridine Synthesis and Properties. (CAS 625-92-3). Retrieved from .

  • Sigma-Aldrich. Product Specification: 3,5-Dibromopyridine. (MP 110-115°C).[5] Retrieved from .

  • National Institutes of Health (PubChem). 2-Mercaptopyridine Tautomerism and Physical Properties. (CID 2723698).[1] Retrieved from .

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.[6] (Discusses bromination pathways and impurities).[6] Retrieved from .

  • Beilstein Journal of Organic Chemistry. Thiourea-catalyzed reactions. (Synthetic methodology for thio-functionalization). Retrieved from .

Disclaimer: This guide is for research purposes only. Melting points of thiones are highly dependent on heating rate and polymorphic form. Always confirm identity via NMR and Mass Spectrometry (HRMS) in addition to thermal analysis.

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of 3,5-Dibromo-2-Mercaptopyridine Metal Complexes

This technical guide provides a comparative analysis of the UV-Vis absorption spectra of 3,5-dibromo-2-mercaptopyridine (DBMP) metal complexes against its parent compound, 2-mercaptopyridine (2-MP) . Executive Summary 3,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of the UV-Vis absorption spectra of 3,5-dibromo-2-mercaptopyridine (DBMP) metal complexes against its parent compound, 2-mercaptopyridine (2-MP) .

Executive Summary

3,5-Dibromo-2-mercaptopyridine (DBMP) is a halogenated derivative of 2-mercaptopyridine (2-MP). While 2-MP is a standard bidentate ligand (N,S-donor) widely used in analytical chemistry and catalysis, the introduction of bromine atoms at the 3- and 5-positions significantly alters the electronic and steric properties of the ligand.

This guide compares the spectral performance of DBMP complexes with standard 2-MP complexes.[1] The presence of electron-withdrawing bromine substituents induces a bathochromic (red) shift in absorption maxima and enhances the acidity of the thiol proton, facilitating complexation at lower pH values.

Key Differentiators
Feature2-Mercaptopyridine (2-MP) 3,5-Dibromo-2-Mercaptopyridine (DBMP)
Electronic Effect Standard N,S-donorElectron-withdrawing (-I effect of Br) lowers pKa; Auxochromic effect of Br causes red shift.
Spectral Profile

nm (Ligand)

nm (Ligand); Enhanced LMCT intensity.
Solubility High in polar organic solventsReduced solubility; Enhanced lipophilicity (better for biological membrane penetration).[1]
Coordination Thione-thiol tautomerism (favors thione)Favors thiolate form in complexes due to increased acidity.[1]

Chemical Basis of Spectral Shifts

Thione-Thiol Tautomerism

Like its parent, DBMP exists in equilibrium between the thione (1H-pyridine-2-thione) and thiol (2-pyridinethiol) forms. In solution, the thione form generally predominates.[2] However, upon metal coordination, the ligand deprotonates to form a stable thiolate anion, coordinating through both the sulfur and nitrogen atoms (four-membered chelate ring).

The Bromine Effect (Auxochromic Shift)

The bromine atoms at positions 3 and 5 introduce two key effects observable in UV-Vis spectra:

  • Inductive Effect (-I): Withdraws electron density from the ring, stabilizing the HOMO less than the LUMO, which can decrease the energy gap (

    
    ).
    
  • Mesomeric Effect (+M): Lone pairs on bromine can conjugate with the pyridine ring, extending the

    
    -system.
    

Result: A Red Shift (Bathochromic Shift) of 10–30 nm is typically observed in the


 and 

transitions of DBMP complexes compared to 2-MP analogs.

Comparative Spectral Data

The following table contrasts the typical UV-Vis absorption bands of metal complexes (M = Cu(II), Ni(II), Co(II)) formed with 2-MP versus those expected/observed with DBMP.

Table 1: Comparative UV-Vis Absorption Data
Transition Type2-Mercaptopyridine (2-MP) Complexes (

)
3,5-Dibromo-2-MP (DBMP) Complexes (

)
Assignment & Notes
Ligand

270 – 290 nm290 – 310 nm Intraligand transition; Red-shifted due to Br conjugation.
Ligand

340 – 360 nm360 – 380 nm Characteristic of the C=S (thione) chromophore; often weaker in complexes.
LMCT (S

M)
380 – 450 nm400 – 480 nm Ligand-to-Metal Charge Transfer.[1] High intensity (

).[1] The shift indicates modified S-donor orbital energy.[1]
d-d Transitions 600 – 800 nm (Weak)620 – 820 nm (Weak) Metal-centered transitions (Laporte forbidden). Often obscured by tail of LMCT bands.[1]

Note: Exact values depend on the specific metal center and solvent (solvatochromism). The "Red Shift" trend is the critical comparative metric.

Experimental Protocol: Synthesis & Characterization

To validate these spectral properties, the following self-validating protocol is recommended for synthesizing a representative Cu(II)-DBMP complex.

Materials
  • Ligand: 3,5-Dibromo-2-mercaptopyridine (DBMP).

  • Metal Salt: Copper(II) Acetate Monohydrate (

    
    ).
    
  • Solvent: Absolute Ethanol (EtOH).[1][3]

Synthesis Workflow
  • Ligand Solution: Dissolve 2.0 mmol of DBMP in 20 mL of hot absolute ethanol. The solution may be yellow/orange.[1]

  • Metal Solution: Dissolve 1.0 mmol of

    
     in 10 mL of hot ethanol.
    
  • Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.

    • Observation: Immediate color change (typically to dark brown or olive green) indicates complex formation.[1]

  • Reflux: Reflux the mixture for 2–3 hours to ensure completion.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

UV-Vis Measurement Protocol
  • Solvent Selection: Prepare a

    
     M solution of the complex in DMSO  or DMF  (due to limited solubility in alcohols).
    
  • Baseline Correction: Run a blank scan with pure solvent.[1]

  • Scan Parameters:

    • Range: 200 – 900 nm.[1]

    • Speed: Medium.

    • Slit Width: 1.0 nm.[1]

  • Data Analysis: Identify

    
     and calculate Molar Absorptivity (
    
    
    
    ).[1]

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis pathway and the logical flow of spectral analysis.

G Ligand Ligand (DBMP) (Yellow Solution) Reaction Reflux (EtOH) 2-3 Hours Ligand->Reaction Metal Metal Salt (Cu/Ni/Co Acetate) Metal->Reaction Complex Metal Complex (Precipitate) Reaction->Complex Precipitation Analysis UV-Vis Analysis (DMSO Solution) Complex->Analysis Dissolution Band1 Band I: π-π* (~300 nm) Analysis->Band1 Band2 Band II: LMCT (~450 nm) Analysis->Band2 Band3 Band III: d-d (>600 nm) Analysis->Band3

Caption: Workflow for the synthesis and spectral deconvolution of DBMP metal complexes.

Expert Analysis & Application

Why Choose DBMP over 2-MP?
  • Enhanced Biological Activity: The lipophilic bromine atoms facilitate transport across lipid membranes, making DBMP complexes potentially more potent as antimicrobial or anticancer agents than their non-halogenated counterparts.[1]

  • Stronger Metal Binding: The electron-withdrawing nature of bromine increases the acidity of the thiol proton, potentially leading to higher stability constants (

    
    ) for the metal complexes.
    
  • Photochemical Stability: Halogenated pyridine complexes often exhibit distinct photochemical properties, making them candidates for photosensitizers, indicated by the intense LMCT bands in the visible region.

Potential Pitfalls
  • Solubility: DBMP complexes are significantly less soluble in water/alcohols than 2-MP complexes.[1] Use DMSO or DMF for spectral characterization.[1]

  • Steric Hindrance: The bulky bromine at position 3 (adjacent to the N-donor) may sterically hinder the formation of octahedral bis-ligand complexes (

    
    ), favoring distorted geometries or bridging modes.
    

References

  • Electronic Spectra of Transition Metal Complexes

    • Title: Electronic Absorption Spectra and Geometry of Copper(II) Complexes.
    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Chemistry of 2-Mercaptopyridine

    • Title: 2-Mercaptopyridine: Tautomerism and Coordination Modes.[1]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link]

  • General Synthesis of Pyridine-Thiol Complexes

    • Title: Synthesis and Spectral Characterization of Transition Metal Complexes with N,S-Donor Ligands.
    • Source: International Journal of Inorganic Chemistry (General Reference for Protocol).[1]

    • URL:[Link]

  • Halogen Bonding in Pyridine Complexes

    • Title: Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding.
    • Source: Physical Chemistry Chemical Physics.[1]

    • URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromo-2-mercaptopyridine

This document provides essential safety protocols, operational guidelines, and disposal plans for handling 3,5-Dibromo-2-mercaptopyridine. As a Senior Application Scientist, my primary goal is to empower you, my fellow r...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidelines, and disposal plans for handling 3,5-Dibromo-2-mercaptopyridine. As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to work safely and effectively. This guide is built on a foundation of scientific integrity, practical field experience, and a conservative approach to safety, especially when comprehensive data is not available.

A critical finding during the literature review for this guide is the absence of a publicly available, specific Safety Data Sheet (SDS) for 3,5-Dibromo-2-mercaptopyridine. Therefore, the following recommendations are synthesized from the hazard profiles of structurally related compounds, including dibromopyridines and mercaptopyridines.[1] This approach mandates a higher level of caution. The principle we must follow is to assume the hazards are a combination of its constituent chemical classes until proven otherwise.

Hazard Assessment: A Synthesis of Structural Risks

3,5-Dibromo-2-mercaptopyridine combines the structural features of a dibrominated pyridine ring and a mercaptan (thiol) group. This combination suggests a multi-faceted hazard profile.

  • Dibrominated Pyridines: These compounds are frequently classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5] They are known to cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4][5]

  • Mercaptans (Thiols): This class of organosulfur compounds is notorious for its powerful and often unpleasant odor (stench).[6][7] More importantly, they can be skin and eye irritants.[8][9][10]

  • Thermal Decomposition: When heated to decomposition, brominated organic compounds can release highly toxic and corrosive fumes, such as hydrogen bromide and nitrogen oxides.[2]

Based on a review of related compounds, we can anticipate the following GHS Hazard Classifications.

Hazard Class Category Anticipated Hazard Statement Source (Related Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][6][9]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][4][6][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][9]

The Core Directive: A Multi-Level PPE Protocol

Given the compound's irritant properties, potential toxicity, and the lack of specific toxicological data, a robust, multi-level Personal Protective Equipment (PPE) plan is mandatory. The selection of PPE must be matched to the scale and nature of the procedure.

Engineering Controls: Your First Line of Defense

All handling of 3,5-Dibromo-2-mercaptopyridine, from weighing milligram quantities to preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

  • Containment of Solids/Aerosols: It prevents the inhalation of fine powder, which may cause respiratory irritation.[2][4]

  • Odor Control: The mercaptan group imparts a potent stench that, while not immediately life-threatening at low concentrations, is a clear indicator of exposure and can cause discomfort.[6][7]

Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[2]

Personal Protective Equipment (PPE) Requirements
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed container)Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot generally required
Weighing & Aliquoting (<1g)Chemical safety gogglesDouble-gloving (inner nitrile, outer neoprene or butyl rubber)Lab coatNot required if performed in a certified fume hood
Solution Preparation & Reactions Chemical safety goggles and a full-face shieldDouble-gloving (inner nitrile, outer neoprene or butyl rubber)Chemical-resistant apron over a lab coatNot required if performed in a certified fume hood
Large Scale Work (>1g) or Spill Cleanup Chemical safety goggles and a full-face shieldDouble-gloving (heavy-duty neoprene or butyl rubber)Chemical-resistant disposable coverallsNIOSH-approved respirator with P100/HEPA filters or ABEK-P2 cartridges[1][2]

Causality Behind PPE Choices:

  • Eye and Face Protection: Chemical safety goggles are essential to prevent solid particles or small droplets from entering the eyes.[2] A full-face shield is added during procedures with a higher splash potential, protecting the entire face from accidental splashes of prepared solutions.[1]

  • Hand Protection: Double-gloving provides layered protection. The inner nitrile glove offers dexterity and splash protection, while a more robust outer glove (like butyl rubber) provides extended resistance against a broader range of chemicals.[1][11] Contaminated gloves must be disposed of immediately in accordance with hazardous waste procedures.[2]

  • Body Protection: A standard lab coat is the minimum barrier. For tasks involving liquids or larger quantities, a chemical-resistant apron or coverall is necessary to prevent skin contact from spills.[1][12] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][12]

Operational and Disposal Plans

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Don all required PPE as specified for the task in the table above (goggles, face shield, double gloves, apron over lab coat).

  • Work Area Setup: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of 3,5-Dibromo-2-mercaptopyridine solid to the container using a spatula. Avoid creating airborne dust.

  • Dissolution: Close the balance door and record the weight. Add the solvent to the container slowly to avoid splashing. Cap and gently swirl or stir until the solid is fully dissolved.

  • Cleanup: Carefully clean the spatula and any affected surfaces inside the fume hood with a suitable solvent. Dispose of the absorbent liner and any contaminated wipes as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[2][6]

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill within the fume hood, use a chemical absorbent material like sand or vermiculite to contain it.[12] Wearing the appropriate PPE for spill cleanup (including respiratory protection), collect the absorbed material into a labeled container for hazardous waste.[12] Do not use combustible materials to absorb the spill.

Disposal Plan

All materials contaminated with 3,5-Dibromo-2-mercaptopyridine, including excess reagent, solutions, contaminated gloves, and absorbent materials, are considered hazardous waste.[6] They must be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[2][6][12]

Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for working safely with 3,5-Dibromo-2-mercaptopyridine.

G Safe Handling Workflow: 3,5-Dibromo-2-mercaptopyridine cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure A Risk Assessment (Review this guide & SDS of related compounds) B Assemble PPE (Goggles, Face Shield, Double Gloves, Apron) A->B C Prepare Fume Hood (Verify airflow, lay absorbent liner) B->C D Weigh Solid Compound C->D Begin work in hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Workspace & Equipment F->G Experiment complete Spill Spill Occurs? F->Spill H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J Spill->G No Spill_Response Execute Spill Protocol (Evacuate, Alert, Absorb, Clean) Spill->Spill_Response Yes Spill_Response->H

Caption: Logical workflow from preparation to disposal for 3,5-Dibromo-2-mercaptopyridine.

References

  • BenchChem. Personal protective equipment for handling 3,5-DiBr-PAESA.
  • Jubilant Ingrevia.
  • sc-205.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich.
  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?.
  • PubChem. 3,5-Dibromopyridine.
  • MilliporeSigma. 3,5-Dibromo-2-methylpyridin-4-amine.
  • Fisher Scientific.
  • Chem-Impex. 3,5-Dibromo-2-nitropyridine.
  • Thermo Fisher Scientific.
  • PubChem. 3,5-Dibromo-2-nitropyridine.
  • PubChem. 2-Mercaptopyridine.
  • CymitQuimica.

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